BenchChemオンラインストアへようこそ!

Solriamfetol hydrochloride

Sleep Medicine Obstructive Sleep Apnea Network Meta-Analysis

Solriamfetol hydrochloride (CAS 178429-65-7) is the only selective dual DNRI (DAT IC50 2.9 μM, NET IC50 4.4 μM) with >100 μM selectivity over SERT, outperforming modafinil/armodafinil in objective wakefulness measures (MWT SMD 0.9; 95% CI 0.64-1.17) for OSA EDS trials. Its clean renal elimination (~90% unchanged) simplifies PK/PD modeling. Ideal reference for abuse liability assessment (Schedule IV controlled, validated low-abuse-potential comparator). Order now for superior research efficacy.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 178429-65-7
Cat. No. B610916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolriamfetol hydrochloride
CAS178429-65-7
SynonymsR228060;  R-228060;  R 228060;  JZP-110;  JZP 110;  JZP110;  ADX-N-05;  ARL-N 05;  SKL-N-05;  YKP-10A;  ADXN-05;  ARLN-05;  SKLN-05;  Solriamfetol. Solriamfetol hydrochloride;  Sunosi
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(=O)N)N.Cl
InChIInChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1
InChIKeyKAOVAAHCFNYXNJ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Solriamfetol Hydrochloride (CAS 178429-65-7) Technical Baseline for Wakefulness Research and Clinical Trial Sourcing


Solriamfetol hydrochloride (CAS 178429-65-7), also known as JZP-110 hydrochloride, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) with FDA approval (2019) for improving wakefulness in adult patients with excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (OSA) [1]. The compound is chemically defined as [(2R)-2-amino-3-phenylpropyl] carbamate hydrochloride, with a molecular weight of 230.69 g/mol [1]. Preclinically, solriamfetol exhibits dual reuptake inhibition at dopamine transporters (DAT; IC50 = 2.9 μM) and norepinephrine transporters (NET; IC50 = 4.4 μM), while showing negligible activity at serotonin transporters (SERT; IC50 > 100 μM) [2]. Unlike traditional stimulants, solriamfetol does not promote monoamine release, a mechanistic distinction that may contribute to its differentiated clinical profile [2].

Why Generic Substitution of Solriamfetol Hydrochloride (CAS 178429-65-7) with Other Wake-Promoting Agents Fails


Solriamfetol hydrochloride cannot be simply interchanged with other wake-promoting agents (WPAs) due to fundamental differences in its molecular target profile, clinical efficacy magnitude, and safety characteristics. Network meta-analyses of WPAs—including modafinil, armodafinil, and pitolisant—demonstrate that solriamfetol consistently achieves superior improvements in objective (Maintenance of Wakefulness Test, MWT) and subjective (Epworth Sleepiness Scale, ESS) measures of wakefulness in patients with OSA [1][2]. Mechanistically, solriamfetol's selective dual reuptake inhibition of dopamine and norepinephrine, without promoting monoamine release, distinguishes it from both modafinil (complex, incompletely defined mechanisms) and traditional stimulants (amphetamine, methylphenidate) [3]. Additionally, solriamfetol's renal elimination pathway (~90% excreted unchanged) creates unique pharmacokinetic considerations that preclude simple substitution, particularly in patients with impaired renal function [3]. The following evidence guide provides quantifiable, comparator-based justification for selecting solriamfetol hydrochloride over its closest analogs.

Quantitative Comparative Efficacy and Safety Evidence for Solriamfetol Hydrochloride (CAS 178429-65-7) Selection


Network Meta-Analysis Ranking: Solriamfetol Demonstrates Superior Efficacy for Wakefulness Improvement in OSA

In a systematic review and network meta-analysis of wake-promoting agents for EDS in OSA, solriamfetol demonstrated the greatest improvement in Maintenance of Wakefulness Test (MWT) compared with placebo, with a standardized mean difference (SMD) of 0.9 (95% CI, 0.64–1.17), which was statistically significantly larger than the effect observed for armodafinil–modafinil (SMD, 0.41; 95% CI, 0.27–0.55) [1]. Based on surface under the cumulative ranking curve (SUCRA) scores, solriamfetol ranked highest among all evaluated agents for both ESS and MWT endpoints [2].

Sleep Medicine Obstructive Sleep Apnea Network Meta-Analysis

Objective Wakefulness (MWT) Improvement: Solriamfetol 150 mg vs. Placebo in Pivotal Phase 3 OSA Trial

In a 12-week, randomized, double-blind, placebo-controlled Phase 3 trial (NCT06103825) conducted in China, solriamfetol 150 mg once daily increased mean MWT sleep latency by 11.77 minutes compared with placebo (95% CI, 8.99–14.55; P < 0.0001) at week 12 [1]. Additionally, a significantly greater proportion of solriamfetol-treated patients achieved normalized wakefulness, defined as MWT latency ≥19.4 minutes [1].

Sleep Medicine Obstructive Sleep Apnea Phase 3 Clinical Trial

Subjective Sleepiness (ESS) Reduction: Solriamfetol vs. Placebo in Pivotal Phase 3 OSA Trial

In the same Phase 3 OSA trial (NCT06103825), solriamfetol treatment resulted in a significantly greater reduction in Epworth Sleepiness Scale (ESS) score compared with placebo, with a between-group difference of –1.8 points (P = 0.0017) at week 12 [1]. This finding aligns with previous Western trials, confirming cross-population consistency of subjective sleepiness improvement.

Sleep Medicine Obstructive Sleep Apnea Patient-Reported Outcomes

Comparative Transporter Binding and Functional Selectivity: Solriamfetol vs. Modafinil and Traditional Stimulants

Solriamfetol selectively inhibits dopamine (DA) and norepinephrine (NE) reuptake without promoting monoamine release, a mechanism that distinguishes it from amphetamine-type stimulants and modafinil [1]. In radioligand binding assays, solriamfetol exhibits binding affinities (Ki) of 14.2 μM for DAT and 3.7 μM for NET, with functional inhibition IC50 values of 2.9 μM for DA reuptake and 4.4 μM for NE reuptake [1]. Critically, solriamfetol shows negligible affinity for the serotonin transporter (SERT; Ki = 81.5 μM; IC50 > 100 μM), contrasting with modafinil's weak but measurable SERT activity [1][2].

Pharmacology Transporter Binding Mechanism of Action

Abuse Liability Assessment: Solriamfetol vs. Phentermine in Recreational Polydrug Users

A randomized, double-blind, placebo- and active-controlled crossover study evaluated the human abuse potential of solriamfetol (300, 600, 1200 mg) compared with phentermine (45, 90 mg) in adults with a history of recreational polydrug use [1]. The primary endpoint, peak Emax 'Liking at the Moment' on a visual analog scale, was significantly lower for all solriamfetol doses compared with phentermine 90 mg (P < 0.05) [1]. Willingness to 'Take the Drug Again' was also significantly lower for all solriamfetol doses compared with both phentermine 45 mg and 90 mg (P < 0.05) [1].

Abuse Liability Controlled Substance Scheduling Human Abuse Potential

Comparative Discontinuation Risk: Solriamfetol vs. Armodafinil–Modafinil in OSA Patients

A network meta-analysis of wake-promoting agents for EDS in OSA reported that solriamfetol demonstrated the lowest risk of all-cause treatment discontinuation among evaluated agents [1]. In contrast, armodafinil–modafinil was associated with a significantly increased risk of discontinuation due to adverse events (relative risk [RR], 2.01; 95% CI, 1.14–3.51; moderate certainty evidence) [2]. For solriamfetol, the risk of discontinuation due to adverse events was not statistically significant (RR, 2.07; 95% CI, 0.67–6.25; low certainty evidence) [2].

Safety Tolerability Treatment Discontinuation

Optimized Research and Procurement Application Scenarios for Solriamfetol Hydrochloride (CAS 178429-65-7)


Clinical Trials in Obstructive Sleep Apnea (OSA) with Co-Primary MWT and ESS Endpoints

Solriamfetol hydrochloride is the optimal wake-promoting agent for randomized controlled trials in OSA patients with residual EDS. Evidence from network meta-analyses demonstrates that solriamfetol provides the largest effect size for objective wakefulness (MWT SMD 0.9, 95% CI 0.64–1.17) and ranks highest among all evaluated WPAs for both MWT and ESS improvement [1]. Phase 3 trial data confirm that solriamfetol 150 mg achieves a robust 11.77-minute increase in MWT sleep latency (P < 0.0001) and a –1.8-point reduction in ESS (P = 0.0017) compared to placebo [2][3]. These quantitative benchmarks support solriamfetol's selection as the active comparator or investigational agent in trials requiring maximal sensitivity to detect wakefulness improvements.

Mechanistic Pharmacology Studies of Dopamine and Norepinephrine Reuptake Inhibition

Solriamfetol hydrochloride's well-characterized dual DNRI profile makes it an ideal tool compound for investigating the neurochemical basis of wakefulness. Unlike modafinil (complex, incompletely defined mechanisms) or amphetamine (promotes monoamine release), solriamfetol acts solely as a reuptake inhibitor at DAT (IC50 2.9 μM) and NET (IC50 4.4 μM) with no functional activity at SERT (IC50 >100 μM) [4]. This defined selectivity enables researchers to isolate the contribution of DA/NE reuptake inhibition to wake-promoting effects without confounding release mechanisms or off-target serotonergic activity. The compound's renal elimination (~90% unchanged) also simplifies pharmacokinetic-pharmacodynamic modeling in preclinical species [4].

Human Abuse Potential and Controlled Substance Scheduling Research

Solriamfetol hydrochloride is a critical reference compound for studies assessing abuse liability of novel wake-promoting agents. Empirically, solriamfetol (300–1200 mg) demonstrated significantly lower peak 'Liking at the Moment' and 'Willingness to Take Again' compared with phentermine 90 mg in recreational polydrug users (P < 0.05) [5]. These data underpin its classification as a Schedule IV controlled substance. Researchers designing abuse liability studies can use solriamfetol as a validated lower-abuse-potential comparator against which novel DNRI candidates can be benchmarked, providing regulatory-relevant context for scheduling recommendations.

Comparative Effectiveness Research in Narcolepsy and Idiopathic Hypersomnia

For studies evaluating treatment strategies in narcolepsy or idiopathic hypersomnia, solriamfetol hydrochloride offers quantifiable advantages over alternative WPAs. In a pivotal narcolepsy trial (NCT02348593), solriamfetol 150 mg increased MWT sleep latency by +7.7 minutes and reduced ESS by –3.8 points compared with placebo [6]. Network meta-analyses confirm that solriamfetol 150 mg and 300 mg doses increase mean sleep latency compared to placebo in narcolepsy populations [1]. The compound's favorable discontinuation profile (lowest SUCRA rank for all-cause discontinuation) further supports its use in long-term comparative effectiveness studies where retention is critical [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solriamfetol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.